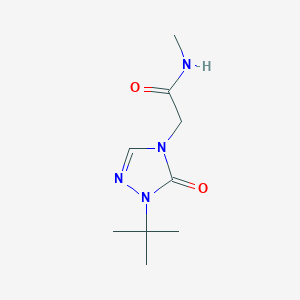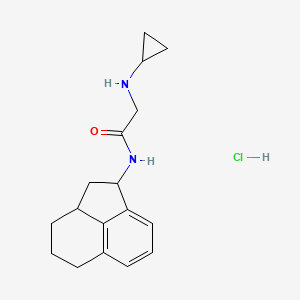
1-(3-Ethylsulfanylpropyl)-2-propan-2-ylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylsulfanylpropyl)-2-propan-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPIT or EPITZ and is a derivative of imidazole. In
Applications De Recherche Scientifique
EPIT has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. EPIT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, EPIT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of EPIT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. This inhibition leads to a decrease in the growth and proliferation of cells, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
EPIT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in the growth and proliferation of cells. Additionally, EPIT has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPIT has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high, making it readily available for research purposes. Additionally, EPIT has been extensively studied, and there is a significant amount of research available on its properties and potential applications. However, EPIT also has some limitations for lab experiments. It is a relatively new compound, and there is still much that is not understood about its properties and potential applications. Additionally, EPIT is not yet widely available, which may limit its use in certain research settings.
Orientations Futures
There are many potential future directions for research on EPIT. One area of research could focus on further exploring its antimicrobial properties and developing new antibiotics based on its structure. Another area of research could focus on its potential use in the treatment of cancer and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of EPIT and to identify other potential applications for this compound. Overall, EPIT has significant potential for further research and development in a variety of fields.
Méthodes De Synthèse
The synthesis method of EPIT involves the reaction of 2-bromo-2-methylpropane with 3-mercapto-1-propanol to form 1-(3-mercapto-propyl)-2-methylpropane. This intermediate is then reacted with imidazole to form EPIT. The synthesis of EPIT is relatively simple, and the yield is high, making it an attractive compound for research purposes.
Propriétés
IUPAC Name |
1-(3-ethylsulfanylpropyl)-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-4-14-9-5-7-13-8-6-12-11(13)10(2)3/h6,8,10H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFVPRKQMZNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCN1C=CN=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)

![1-[(2-Anilino-1,3-thiazol-4-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643392.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)